(3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile
Description
Properties
Molecular Formula |
C10H11FN2 |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-fluoro-4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1 |
InChI Key |
LKDJMCPIRWLJDG-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CC#N)N)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC#N)N)F |
Origin of Product |
United States |
Preparation Methods
Aza-Michael Addition of Anilines to Acrylonitrile Derivatives
One prominent method involves the aza-Michael addition of appropriately substituted anilines or aromatic amines to acrylonitrile or substituted acrylonitriles. This reaction forms 3-anilinopropanenitrile intermediates, which can be further functionalized.
- Catalysts: Acidic or neutral aluminas have been shown to effectively catalyze this reaction, providing good yields without extensive optimization.
- Conditions: Typically performed under reflux or elevated temperatures (e.g., 60°C to 100°C) in solvents like ethanol or acetone.
- Example: Reaction of p-toluidine with acrylonitrile in the presence of alumina at 60°C for 3 hours yielded the corresponding aminopropanenitrile.
Chiral Synthesis via Substituted Benzaldehydes
Reaction Conditions and Catalysts
Research Findings and Optimization
- Alumina catalysts (acidic and neutral) have been demonstrated to provide sufficient catalytic activity for aza-Michael additions without the need for extensive optimization, yielding products in acceptable yields (20-87%).
- The use of substituted benzaldehydes with 3-fluoro-4-methyl groups ensures the correct aromatic substitution pattern in the final product.
- Chiral control during synthesis is critical for obtaining the (3S)-enantiomer, often achieved through chiral auxiliaries or asymmetric catalysis.
- Reaction conditions such as solvent choice, temperature, and catalyst type significantly influence yield and stereochemical purity.
- Continuous flow reactors are emerging as a method to enhance scalability and reproducibility in industrial synthesis.
Summary Table of Preparation Routes
| Method | Starting Materials | Key Reaction Type | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Aza-Michael addition | Anilines + acrylonitrile | Nucleophilic addition | Alumina catalyst, ethanol, reflux | Good yields, simple setup | Moderate stereocontrol |
| Condensation + reduction | 3-fluoro-4-methylbenzaldehyde + amine | Condensation, reduction | Na2CO3, ethanol, chiral catalysts | High stereochemical control | Multi-step, longer synthesis |
| Chiral imine addition + cyanide | Chiral imines from substituted benzaldehyde | Nucleophilic addition | Cyanide salts, chiral auxiliaries | High enantiomeric purity | Requires careful cyanide handling |
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: May serve as a precursor for the development of pharmaceutical compounds.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of (3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile with its analogs:
*Calculated based on molecular formula.
Substituent Effects
- Electron-Withdrawing vs. In contrast, the methoxy group in the 5-OCH₃ analog () is strongly electron-donating, which may alter metabolic pathways or binding kinetics.
- Halogen Variations: Replacing chlorine () with methyl (target) reduces molecular weight and lipophilicity (Cl: LogP ~0.71 vs.
Functional Group Impact
- Nitrile vs. Carboxylic Acid: The nitrile group in the target compound and its analogs () serves as a versatile synthetic intermediate, enabling transformations into amines, amides, or carboxylic acids. The carboxylic acid in (S)-3-Amino-3-(2-fluoro-4-methylphenyl)propionic acid () enhances water solubility, making it suitable for peptide coupling or prodrug formulations .
Biological Activity
(3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile is a chiral compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile is C10H12FN2, with a molecular weight of approximately 178.21 g/mol. The compound features an amino group, a nitrile group, and a fluorinated aromatic ring, which contribute to its unique chemical properties and potential biological activities. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.
The mechanism of action of (3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The amino and nitrile groups facilitate hydrogen bonding and other interactions that influence the function of these targets. Preliminary studies suggest that this compound may act as an inhibitor in various enzymatic pathways, particularly those involved in neurotransmitter regulation.
Biological Activity
Research indicates that (3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile exhibits significant biological activity, including:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor in neurotransmitter pathways, which could be beneficial in treating neurological disorders.
- Anticancer Properties : Similar compounds have been explored for their roles as enzyme inhibitors or receptor modulators, suggesting potential applications in cancer therapy .
- Pharmacological Effects : The structural features may confer unique binding properties to specific receptors or enzymes, indicating a role in drug discovery programs targeting various diseases .
Research Findings and Case Studies
Several studies have assessed the biological activity of (3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile:
- In Vitro Studies : Initial bioassays demonstrated that the compound exhibits notable efficacy against specific biological targets. For instance, it showed promising results in inhibiting certain cancer cell lines, suggesting a potential role in cancer therapeutics .
- Structure-Activity Relationship (SAR) : Investigations into the SAR indicate that modifications in the molecular structure can lead to variations in biological effects. This emphasizes the importance of understanding how structural changes impact pharmacological profiles .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| (3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile | C10H12FN2 | Amino group, nitrile group | Enhanced lipophilicity due to fluorine |
| (2R)-2-amino-2-(4-fluorophenyl)acetonitrile | C9H10FN | Simple structure without chirality | Lacks complex interactions |
| (R)-1-amino-2-(4-fluorophenyl)ethanone | C9H10FN | Ketone instead of nitrile | Different reactivity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
